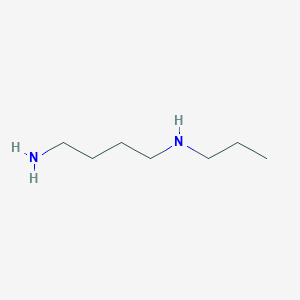

1,4-Butanediamine, N-propyl-

Description

Contextualization within the Diamine and Polyamine Family

Polyamines are organic compounds characterized by the presence of two or more primary amino groups. modern-journals.comfrontiersin.org This family of molecules, which includes the well-known putrescine, spermidine (B129725), and spermine (B22157), is ubiquitous in living organisms and plays a crucial role in various cellular processes. modern-journals.comfrontiersin.org Diamines, as the name suggests, are a subclass of polyamines containing exactly two amino groups. ontosight.ai

N-Propyl-1,4-butanediamine, also known as N-propylputrescine, fits squarely within this classification. It is structurally derived from 1,4-butanediamine (putrescine), where a propyl group is attached to one of the nitrogen atoms. cymitquimica.com This substitution marks its place as an N-alkylated diamine, a group of compounds that are of significant interest in medicinal chemistry and materials science due to the altered physicochemical properties the alkyl group imparts. The presence of amine groups allows it to participate in hydrogen bonding, which influences its physical characteristics and reactivity. cymitquimica.com

| Property | Value |

| IUPAC Name | N-propylbutane-1,4-diamine |

| Molecular Formula | C7H18N2 |

| CAS Number | 70862-18-9 |

Significance as a Foundation for Substituted Butanediamines

The true significance of N-Propyl-1,4-butanediamine in chemical research lies in its role as a structural scaffold. The 1,4-butanediamine backbone provides a four-carbon chain with two nitrogen atoms, a common motif in biologically active molecules. The single N-propyl group offers a point of differentiation and a site for further chemical modification.

Synthetic chemists can utilize N-Propyl-1,4-butanediamine as a starting material to build a diverse array of more complex substituted butanediamines. The remaining primary and secondary amine groups are reactive sites for a variety of chemical transformations, including:

Alkylation and Arylation: Introducing additional alkyl or aryl groups to the nitrogen atoms can modulate the compound's lipophilicity and steric profile.

Acylation: Reaction with acylating agents can form amides, which can alter the compound's electronic properties and hydrogen bonding capabilities.

Condensation Reactions: The amine groups can react with carbonyl compounds to form imines, which can then be further modified or used in subsequent reactions. organic-chemistry.org

This versatility makes N-Propyl-1,4-butanediamine a valuable building block in the design and synthesis of novel compounds with tailored properties for various applications, from drug discovery to the development of new polymers and materials.

Historical Perspective of N-Propyl-1,4-Butanediamine in Chemical Synthesis Research

The history of N-Propyl-1,4-butanediamine is intrinsically linked to the broader exploration of polyamine synthesis and function. While specific historical accounts focusing solely on this compound are scarce, its synthesis falls under the general methods developed for N-alkylation of diamines.

Early research into polyamines was largely driven by their discovery in biological systems and the desire to understand their physiological roles. modern-journals.comfrontiersin.org The synthesis of various N-substituted derivatives, including N-propylated versions, became a logical step in probing the structure-activity relationships of these biomolecules.

Key synthetic strategies that have been historically and are currently employed for the preparation of N-propyl-1,4-butanediamine and related compounds include:

Reductive Amination: The reaction of 1,4-butanediamine with propanal followed by a reduction step.

Nucleophilic Substitution: The reaction of 1,4-butanediamine with a propyl halide.

While perhaps not the subject of extensive, dedicated studies itself, N-Propyl-1,4-butanediamine has served as a reference compound and an intermediate in the synthesis of more elaborate molecules. Its presence in chemical supplier catalogs, such as Ambeed, indicates its availability and ongoing, albeit niche, use in the research community. ambeed.com The development of synthetic methods for related compounds, like the synthesis of mono-N-benzyloxycarbonyl-1,4-butanediamine, further illustrates the chemical pathways available for creating singly-substituted butanediamines. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

N'-propylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-2-6-9-7-4-3-5-8/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQFRBNLAGNQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505601 | |

| Record name | N~1~-Propylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70862-18-9 | |

| Record name | N~1~-Propylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reactions of N Propyl 1,4 Butanediamine and Its Precursors

Direct Synthesis Routes for N-Propyl-1,4-Butanediamine

Direct synthesis methods offer a streamlined approach to obtaining N-propyl-1,4-butanediamine, primarily through amination and reductive amination strategies.

Amination Strategies

Catalytic amination of alcohols using ammonia (B1221849) is a significant industrial method for producing amines. acs.org This process can be applied to synthesize N-propyl-1,4-butanediamine by reacting a suitable propyl-containing diol with ammonia over a catalyst. The reaction conditions, including temperature and the choice of catalyst, are crucial for achieving high yields and selectivity. For instance, the amination of diols to form diamines like 1,4-diaminobutane (B46682) is an important industrial process. acs.org

Reductive Amination Approaches

Reductive amination is a versatile and highly effective method for forming carbon-nitrogen bonds. masterorganicchemistry.com This approach involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. To synthesize N-propyl-1,4-butanediamine, one could react a suitable amino-aldehyde or amino-ketone with propylamine, or alternatively, react 1,4-butanediamine with propionaldehyde, followed by reduction. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent is critical, as some, like NaBH₃CN, can selectively reduce the intermediate imine in the presence of the starting aldehyde. masterorganicchemistry.com A general method for the reductive amination of aldehydes and ketones uses sodium borohydride as the reducing agent and an acid catalyst under solvent-free conditions.

Utilization of 1,4-Butanediamine in the Synthesis of N-Propyl Derivatives

The readily available 1,4-butanediamine (also known as putrescine) serves as a key precursor for the synthesis of its N-propyl derivatives through alkylation and controlled protection/deprotection strategies. nih.govthieme-connect.de

Alkylation of the Butanediamine Backbone

Direct alkylation of 1,4-butanediamine with a propyl halide, such as propyl bromide or propyl iodide, can yield N-propyl-1,4-butanediamine. However, this method often leads to a mixture of mono-, di-, tri-, and even tetra-alkylated products, making purification challenging. Controlling the stoichiometry of the reactants and the reaction conditions is essential to favor the desired mono-propylated product.

Protection and Deprotection Strategies (e.g., N-Boc-1,4-Butanediamine)

To achieve selective mono-propylation, protection strategies are commonly employed. One of the most effective methods involves the use of the tert-butoxycarbonyl (Boc) protecting group. 1,4-Butanediamine can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield N-Boc-1,4-butanediamine. chemimpex.com This mono-protected intermediate has one free amine group available for subsequent reactions.

The synthesis of N-Boc-1,4-butanediamine hydrochloride typically involves reacting 1,4-diaminobutane with di-tert-butyl dicarbonate in the presence of a base, followed by treatment with hydrochloric acid. The free amine of N-Boc-1,4-butanediamine can then be selectively alkylated with a propylating agent. Subsequent deprotection of the Boc group under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, yields the desired N-propyl-1,4-butanediamine. researchgate.netmdpi.com This stepwise approach provides greater control and results in a higher yield of the mono-propylated product.

| Reagent/Step | Description | Reference |

| Protection | ||

| Di-tert-butyl dicarbonate (Boc₂O) | Reacts with one amine group of 1,4-butanediamine to form N-Boc-1,4-butanediamine. | chemimpex.com |

| Alkylation | ||

| Propyl halide (e.g., propyl bromide) | Reacts with the free amine of N-Boc-1,4-butanediamine to introduce the propyl group. | |

| Deprotection | ||

| Trifluoroacetic acid (TFA) or HCl | Removes the Boc protecting group to yield N-propyl-1,4-butanediamine. | researchgate.netmdpi.com |

Reaction Pathways and Functionalization of N-Propyl-1,4-Butanediamine

N-propyl-1,4-butanediamine, with its two amine groups of differing reactivity, can undergo a variety of functionalization reactions. The primary amine is generally more nucleophilic and sterically accessible than the secondary amine, allowing for selective reactions.

Further functionalization can include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Further Alkylation: Introduction of additional alkyl groups on either nitrogen atom.

Reaction with Carbonyls: Formation of imines or enamines.

For instance, branched polyamines can be synthesized by reacting a core molecule like 1,4-butanediamine with other reagents. scirp.orgconsensus.app N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine is a branched polyamine synthesized from a 1,4-butanediamine backbone. This compound can undergo various reactions like oxidation, reduction, and substitution.

| Reaction Type | Reagents | Product Type |

| Acylation | Acyl chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| Alkylation | Alkyl halides | Substituted diamines |

| Reaction with Carbonyls | Aldehydes, Ketones | Imines, Enamines |

Amidation Reactions

Amidation, the formation of an amide bond, is a critical reaction for derivatizing diamines like N-propyl-1,4-butanediamine. These reactions typically involve the acylation of one or both of the amine groups.

In synthetic schemes, N-propyl-1,4-butanediamine can be coupled with carboxylic acids to form amides. For instance, in the total synthesis of the macrocyclic spermidine (B129725) alkaloid (–)-oncinotine, an N-propyl-1,4-butanediamine segment was coupled with a chiral piperidine (B6355638) moiety containing a carboxylic acid. acs.org This reaction utilized diethoxyphosphoryl cyanide in the presence of triethylamine (B128534) to facilitate the formation of a key tertiary amide intermediate. acs.org

The reactivity of related polyamines further illustrates this process. The bifunctional enzyme glutathionylspermidine (B10777622) synthetase/amidase from Escherichia coli catalyzes the ATP-dependent formation of an amide bond between the N1 nitrogen of spermidine (N-(3-aminopropyl)-1,4-butanediamine) and the glycine (B1666218) carboxylate of glutathione. nih.govpsu.edu This biological amidation highlights the accessibility of the primary amino group for forming stable amide linkages.

General chemical methods for amide synthesis are also applicable. These include reactions of esters with sodium amidoboranes or the direct coupling of amines with carboxylic acids using activating agents. researchgate.netorganic-chemistry.org For example, N-Boc-1,4-butanediamine can be condensed with other molecules to form amides, which can then be deprotected. researchgate.net

Table 1: Examples of Amidation Reactions Involving Butanediamine Derivatives

| Reactants | Coupling Agent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Chiral piperidine carboxylic acid + N-propyl-1,4-butanediamine | Diethoxyphosphoryl cyanide, triethylamine | Tertiary amide | acs.org |

| Spermidine + Glutathione | Glutathionylspermidine synthetase (enzyme), ATP | Amide (Glutathionylspermidine) | nih.govpsu.edu |

| Ester + Sodium amidoborane | N/A | Primary/Secondary amide | researchgate.net |

Schiff Base Formation Involving Related Butanediamines

Schiff bases, or imines, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). Diamines like 1,4-butanediamine and its derivatives readily undergo this reaction, often forming complex macrocyclic structures or polymers.

The reaction of 1,4-butanediamine with salicylaldehyde (B1680747) can be performed under microwave irradiation to produce a Schiff base ligand in high yield (88%). impactfactor.org This ligand can then coordinate with various transition metals. impactfactor.org Similarly, N,N,N',N'-tetrakis-[3-aminopropyl]-1,4-butanediamine (DAB-Am-4) reacts with salicylaldehyde or 2-pyridinecarboxaldehyde (B72084) to form complex imine structures. scirp.org The reaction with salicylaldehyde proceeds rapidly, indicated by an immediate color change, and results in a highly viscous yellow liquid with an 83% yield after 24 hours. scirp.org

Poly(Schiff base)s can be synthesized by polymerizing bifurfural with various aliphatic diamines, including 1,4-butanediamine. acs.org These polymerizations can be conducted with or without a solvent like m-cresol, yielding mixtures of linear and cyclic structures. acs.org The synthesis of a novel Schiff-base ligand, N,N'-dipyridoxyl(1,4-butanediamine), is achieved by reacting pyridoxal (B1214274) with 1,4-butanediamine. nih.gov This ligand can act as a dianionic tetradentate coordinator for metal ions like Cu(II). nih.gov

Table 2: Schiff Base Formation with 1,4-Butanediamine Analogues

| Amine Reactant | Carbonyl Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,4-Butanediamine | Salicylaldehyde | Microwave irradiation, Ethanol | C₁₁H₁₆N₂O₁ | impactfactor.org |

| DAB-Am-4 | Salicylaldehyde | Methanol, Stirred 24 hrs | N,N,N',N'-tetrakis-[3((2-hidroxibenziliden)-amine)propyl]-1,4-butanediamine | scirp.org |

| 1,4-Butanediamine | Bifurfural | No solvent, 120 °C | Poly(Schiff base) (PSB) | acs.org |

Oxidation and Reduction Pathways

The amine functionalities in N-propyl-1,4-butanediamine and related compounds are susceptible to both oxidation and reduction reactions, which are key steps in their synthesis and catabolism.

Oxidation: The oxidation of N-substituted 1,4-butanediamines has been studied to understand the mechanisms of amine oxidases. N,N'-dibenzyl-1,4-diaminobutane is a substrate for mouse polyamine oxidase (PAO), a flavoprotein that catalyzes amine oxidation. nih.gov The enzyme oxidizes the secondary amine, with the rate being dependent on the pH and the charge state of the substrate. nih.gov An enzymatic cascade using a putrescine oxidase variant can oxidize one amino group of a diamine to a carbonyl group, which then cyclizes to an imine. rsc.org For instance, N-methyl 1,4-butanediamine can be converted to the corresponding tertiary amine product, N-methylputrescine, via this cascade. rsc.org Chemical oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can also be used to oxidize N,N'-dimethyl-1,4-butanediamine to form corresponding amides or nitriles.

Reduction: Reduction reactions are fundamental to the synthesis of N-propyl-1,4-butanediamine from various precursors. A common synthetic route involves the reduction of amides or nitriles. For example, N,N,N',N'-tetraethyl-1,4-butanediamine is synthesized by first creating the N,N,N',N'-tetraethylsuccinamide from diethylamine (B46881) and succinyl chloride, followed by reduction of the amide groups using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran. rsc.org This two-step process yields the final diamine. rsc.org Similarly, the synthesis of N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine can be achieved via the Michael addition of acrylonitrile (B1666552) to 1,4-butanediamine, followed by the catalytic hydrogenation of the nitrile groups to primary amines. Reductive amination of carbonyl compounds is another powerful method for synthesizing substituted amines. acs.org

Substitution Reactions of Aminopropyl Groups

The aminopropyl group, as found in the closely related spermidine (N-(3-aminopropyl)-1,4-butanediamine), is a key site for substitution reactions, allowing for the synthesis of a wide array of derivatives.

The aminopropyl groups on a 1,4-butanediamine core can undergo substitution with various electrophiles. For instance, N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine (DAB-Am-4) can react with alkyl halides in the presence of a base like sodium hydroxide (B78521) to form N-alkylated derivatives. This polyamine is also used in solid-phase synthesis to introduce multiple amino groups onto a resin by reacting with chloromethyl pivalate-functionalized linkers. nih.gov

A method for preparing N,N,N',N'-tetra(3-aminopropyl)-1,4-butanediamine involves the substitution reaction of 3,3'-dibenzyloxyamidodipropyl amine with 1,4-dibromobutane, followed by deprotection. google.com This highlights the use of substitution on a precursor to build the final butanediamine structure. The presence of multiple amine groups allows for various chemical transformations, including further condensation and substitution reactions. solubilityofthings.com

Spectroscopic Characterization and Structural Elucidation of N Propyl 1,4 Butanediamine

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For saturated aliphatic amines like N-Propyl-1,4-butanediamine, the primary electronic transitions involve non-bonding (n) electrons on the nitrogen atoms and electrons in sigma (σ) bonds.

The expected transitions for this compound are n → σ* (excitation of a non-bonding electron to an anti-bonding sigma orbital). These transitions typically occur in the vacuum ultraviolet region (below 200 nm) and are often characterized by low molar absorptivity. Consequently, N-Propyl-1,4-butanediamine is expected to be largely transparent in the standard UV-Vis range (200-800 nm).

In contrast, when a polyamine like 1,4-butanediamine is derivatized to include chromophores (light-absorbing groups), distinct UV-Vis spectra are observed. For instance, the synthesis of a Schiff-base ligand from 1,4-butanediamine, N,N'-dipyridoxyl(1,4-butanediamine), results in a compound with significant absorption bands in the UV-Vis region due to the presence of conjugated π-electron systems from the pyridine (B92270) rings. nih.gov The formation of metal complexes with such ligands can further shift these absorption bands, providing insight into the coordination environment of the metal ion. nih.gov

Table 1: Expected UV-Vis Spectroscopic Data for N-Propyl-1,4-Butanediamine

| Parameter | Expected Value | Rationale |

|---|---|---|

| λmax (nm) | < 200 nm | Corresponds to n → σ* transitions typical for saturated aliphatic amines. |

| Molar Absorptivity (ε) | Low | The n → σ* transition is a relatively low-probability (forbidden) transition. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions.

For N-Propyl-1,4-butanediamine (C7H18N2), the molecular weight is 130.23 g/mol . The molecular ion peak [M]+• would be expected at a mass-to-charge ratio (m/z) of 130. As is common for aliphatic amines, this peak may be weak or absent. miamioh.edulibretexts.org

The fragmentation of aliphatic amines is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For N-Propyl-1,4-butanediamine, α-cleavage can occur at several positions. The most prominent fragmentation pathway involves the loss of the largest possible alkyl radical from the carbon alpha to a nitrogen, as this is energetically favorable. miamioh.edu

Key fragmentation pathways include:

α-cleavage next to the propyl-substituted nitrogen: Loss of an ethyl radical (•CH2CH3) from the propyl group to yield a major fragment at m/z 101.

α-cleavage of the butyl chain: Cleavage at the C-C bond alpha to the secondary nitrogen, leading to the formation of an ion at m/z 86 ([CH2=N(H)CH2CH2CH3]+).

Cleavage resulting in the primary amine fragment: Fission of the bond between the second and third carbons of the butane (B89635) chain can produce a fragment containing the primary amino group at m/z 30 ([CH2=NH2]+), which is a characteristic fragment for primary amines.

Table 2: Predicted Mass Spectrometry Fragmentation for N-Propyl-1,4-Butanediamine

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 130 | [C7H18N2]+• | Molecular Ion |

| 101 | [C5H13N2]+ | α-cleavage: Loss of •C2H5 from the N-propyl group |

| 86 | [C5H12N]+ | α-cleavage: Fission of the butyl chain |

| 72 | [C4H10N]+ | Cleavage of the butyl chain |

| 44 | [C2H6N]+ | Cleavage of the propyl group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure compound. This data is then used to confirm the empirical formula, which can be compared to the theoretical composition derived from the proposed molecular formula. For N-Propyl-1,4-butanediamine, with a molecular formula of C7H18N2, the theoretical elemental composition can be calculated based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u).

The verification process involves comparing the experimentally determined percentages with the calculated theoretical values. A close agreement (typically within ±0.4%) provides strong evidence for the assigned molecular formula and the purity of the sample.

Table 3: Theoretical Elemental Composition of N-Propyl-1,4-Butanediamine (C7H18N2)

| Element | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 64.59% |

| Hydrogen (H) | 1.008 | 18 | 18.144 | 13.94% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 21.52% |

| Total | | | 130.235 | 100.00% |

Electron Spin Resonance (ESR) Studies on Related Polyamines

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. icmab.es N-Propyl-1,4-butanediamine, in its native state, is a diamagnetic molecule (all electrons are paired) and therefore does not produce an ESR signal.

However, ESR spectroscopy is a powerful tool for studying the interactions of polyamines in systems where paramagnetic centers are present. aip.orgacs.org Research in this area often involves two main approaches:

Complexation with Paramagnetic Metal Ions: Polyamines are excellent ligands for transition metal ions, many of which are paramagnetic. Studies have utilized ESR to investigate the electronic structure and coordination environment of copper(II) complexes with various biogenic polyamines. aip.orgacs.org The ESR spectrum of such a complex provides detailed information about the geometry of the metal center and the nature of the metal-ligand bonding. For example, analysis of the g-values and hyperfine coupling constants can reveal the coordination geometry around the Cu(II) ion when bound to polyamine ligands. aip.org

Spin Labeling and Spin Probing: In this method, a stable free radical (a "spin label" or "spin probe"), typically a nitroxide radical, is introduced into a system containing polyamines. icmab.es The ESR spectrum of the radical is sensitive to its local environment and mobility. By observing changes in the ESR spectrum, researchers can study molecular dynamics, such as the segmental motion of polymer chains in a polyamine-containing matrix, or probe the microenvironment of polyamine-functionalized materials. icmab.es

These studies demonstrate that while N-Propyl-1,4-butanediamine itself is ESR-inactive, the technique is highly valuable for elucidating its behavior and interactions within more complex, paramagnetic systems.

Theoretical and Computational Investigations on N Propyl 1,4 Butanediamine

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and vibrational dynamics of molecular systems like N-Propyl-1,4-butanediamine. DFT calculations, often employing hybrid functionals such as B3LYP combined with a suitable basis set (e.g., 6-31G*), can provide detailed insights into the molecule's properties.

Electronic Properties: Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. For N-Propyl-1,4-butanediamine, the lone pair electrons on the nitrogen atoms are expected to significantly contribute to the HOMO, making these sites nucleophilic. The distribution of electron density, molecular electrostatic potential (MEP), and dipole moment can also be calculated to understand the molecule's polarity and regions susceptible to electrophilic or nucleophilic attack.

Vibrational Properties: DFT calculations are also used to predict the vibrational frequencies corresponding to the normal modes of the molecule. This theoretical infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. For N-Propyl-1,4-butanediamine, characteristic vibrational modes would include N-H stretching and bending, C-H stretching, C-N stretching, and various skeletal vibrations of the butyl and propyl chains. These calculations help in the complete assignment of experimental spectra.

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 7.0 eV | Indicates chemical stability; a larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | 1.5 D | A measure of the overall polarity of the molecule. |

Ab Initio Molecular Dynamics Simulations for Conformational Analysis

Ab initio molecular dynamics (AIMD) is a simulation technique that computes the forces acting on atoms from first-principles quantum mechanical calculations at each time step. This method provides a highly accurate description of the dynamic behavior of a molecule, making it suitable for the conformational analysis of flexible molecules like N-Propyl-1,4-butanediamine.

AIMD simulations can track the trajectory of each atom over time, revealing the accessible conformations and the transitions between them. For N-Propyl-1,4-butanediamine, which has several rotatable single bonds, AIMD can explore the potential energy surface to identify stable and transient conformational states. These simulations can be performed in the gas phase to study the intrinsic properties of the molecule or in a solvent to understand how intermolecular interactions influence its structure and dynamics. The accuracy of AIMD allows for the observation of subtle effects like intramolecular hydrogen bonding and the influence of the propyl group on the flexibility of the butanediamine backbone.

Conformational Studies and Energy Landscapes

The conformational flexibility of N-Propyl-1,4-butanediamine is a key determinant of its physical and chemical properties. The molecule possesses multiple single bonds around which rotation can occur, leading to a complex energy landscape with numerous local minima corresponding to different conformers.

Computational methods can be used to map this energy landscape. By systematically rotating the dihedral angles of the C-C and C-N bonds and calculating the corresponding energy, a potential energy surface can be constructed. This surface reveals the low-energy, stable conformations as well as the energy barriers that separate them. For N-Propyl-1,4-butanediamine, the orientation of the propyl group relative to the butanediamine chain and the gauche/anti conformations of the butyl backbone are critical factors. The interplay between steric hindrance and potential weak intramolecular hydrogen bonds between the two amine groups will dictate the preferred geometries. Understanding this landscape is essential for predicting how the molecule will interact with other molecules or biological targets.

| Dihedral Angle | Description | Expected Stable Conformations |

|---|---|---|

| N-C-C-C (propyl group) | Rotation of the propyl group attached to the nitrogen. | Gauche (~±60°), Anti (180°) |

| C-C-C-C (butyl backbone) | Flexibility of the central butanediamine chain. | Gauche (~±60°), Anti (180°) |

| C-C-N-C | Orientation of the amine groups relative to the carbon backbone. | Gauche (~±60°), Anti (180°) |

Computational Modeling of Intermolecular Interactions and Hydrogen Bonding Networks

The two amine groups in N-Propyl-1,4-butanediamine can act as both hydrogen bond donors and acceptors, enabling the formation of extensive intermolecular hydrogen bonding networks. These interactions are fundamental to the condensed-phase properties of the compound.

Computational modeling, particularly using DFT or molecular dynamics with accurate force fields, can elucidate the nature and strength of these interactions. nih.gov Simulations can predict the geometry and binding energies of dimers and larger clusters of N-Propyl-1,4-butanediamine molecules. In these networks, the primary amine (-NH2) and the secondary amine (-NH-) groups can form various hydrogen bond motifs, such as chains or cyclic structures. The presence of the N-propyl group may introduce steric effects that influence the preferred hydrogen bonding patterns compared to unsubstituted 1,4-butanediamine. DFT investigations can provide detailed information on bond distances and energies for these interactions. nih.gov

Quantum Chemical Approaches for Reactivity Prediction

Quantum chemistry provides a theoretical framework for predicting the chemical reactivity of molecules. mdpi.com For N-Propyl-1,4-butanediamine, DFT-based reactivity descriptors are commonly used to identify the most reactive sites within the molecule.

These descriptors are derived from the principles of Conceptual DFT and include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in electron distribution. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. mdpi.com

Fukui Functions (f(r)): Identify the regions in a molecule that are most susceptible to nucleophilic (f+(r)) or electrophilic (f-(r)) attack.

For N-Propyl-1,4-butanediamine, the nitrogen atoms, with their lone pairs of electrons, are expected to be the primary sites for electrophilic attack (nucleophilic centers). The Fukui functions would likely show high values around these nitrogen atoms. Conversely, the acidic protons on the amine groups would be the most probable sites for nucleophilic attack. These computational predictions are invaluable for understanding the molecule's reaction mechanisms. nih.gov

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron donating/accepting tendency. |

| Chemical Hardness (η) | ELUMO - EHOMO | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | μ2 / (2η) | Global electrophilic nature of the molecule. |

Derivatives, Analogs, and Structure Activity Relationship Studies Based on the N Propyl 1,4 Butanediamine Scaffold

Synthesis and Characterization of N-Propyl-1,4-Butanediamine Analogs and Homologs

The synthesis of N-propyl-1,4-butanediamine and its related analogs typically involves standard organic chemistry methodologies centered on the alkylation of amines. A common and straightforward approach is the direct N-alkylation of 1,4-butanediamine (putrescine) or a mono-protected derivative. For instance, reacting N-Boc-1,4-butanediamine with a propyl halide (e.g., 1-bromopropane) followed by the deprotection of the Boc group yields the desired N-propyl-1,4-butanediamine. Another widely used method is reductive amination, where 1,4-butanediamine is reacted with propanal in the presence of a reducing agent like sodium borohydride (B1222165).

The creation of homologs and analogs follows similar principles:

Homologs: Varying the length of the diamine backbone (e.g., using 1,3-propanediamine or 1,5-pentanediamine) or the N-alkyl substituent (e.g., ethyl, butyl) allows for a systematic study of how chain length affects biological activity.

Analogs: Introducing further substitutions on the nitrogen atoms or the carbon backbone can create a diverse library of compounds. For example, symmetrically substituted analogs, such as N,N'-dipropyl-1,4-butanediamine, can be synthesized through dialkylation of putrescine.

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the position of the alkyl group(s).

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Infrared (IR) Spectroscopy: Helps identify the presence of key functional groups, particularly the N-H bonds in primary and secondary amines.

Design Principles for Functionalized N-Propyl-1,4-Butanediamine Derivatives

The design of functionalized N-propyl-1,4-butanediamine derivatives is guided by the goal of modulating their interaction with biological systems, particularly the polyamine transport system (PTS) and metabolic enzymes. Since elevated polyamine levels are a hallmark of cancer cells, many analogs are designed as potential antitumor agents.

Key design principles include:

Exploiting the Polyamine Transport System: The PTS is often upregulated in cancer cells. Analogs are designed to mimic natural polyamines to gain entry into the cell via this system.

Modulating Basicity: The pKa of the nitrogen atoms determines their charge at physiological pH. This positive charge is crucial for interaction with anionic macromolecules like DNA and RNA. Functionalization can alter this basicity, fine-tuning the strength and nature of these interactions.

Altering Lipophilicity and Steric Hindrance: The addition or modification of alkyl groups, such as the propyl group, changes the molecule's lipophilicity, which can affect its ability to cross cell membranes and its interaction with protein binding pockets.

Disrupting Homeostasis: A primary goal is to create analogs that, once inside the cell, disrupt polyamine homeostasis. They may do this by down-regulating polyamine biosynthesis enzymes or inducing catabolic enzymes, but crucially, they cannot substitute for the essential functions of natural polyamines, leading to cell growth inhibition.

Conformational Restraint: Introducing structural elements that limit the flexibility of the molecule can lock it into a conformation that has a higher affinity for a specific biological target.

Structure-Activity Relationships in Polyamine Analogs

Structure-activity relationship (SAR) studies are vital for optimizing the biological activity of polyamine analogs. Although specific SAR data for the N-propyl-1,4-butanediamine scaffold is limited, extensive research on other polyamine analogs provides valuable insights that can be extrapolated.

The length and pattern of alkyl substitution on the polyamine backbone are critical determinants of biological activity. Small structural changes can lead to significant differences in therapeutic effects.

Alkyl Chain Length: Studies on various polyamine analogs have shown that altering the length of alkyl chains can have profound effects. For example, in a series of spermine-based analogs (HPGs), increasing the length of a hydrophobic alkyl group led to enhanced self-assembly into nanoparticles and a more than eight-fold increase in anticancer activity in human colon cancer cells. In other contexts, such as fatty-acid-functionalized polyamines used in epoxy systems, increasing the alkyl chain length was found to decrease the material's density. This demonstrates that alkyl chain length can be tuned to modulate both physicochemical properties and biological efficacy.

Substitution Patterns: The arrangement of substituents is equally important. Symmetrically substituted analogs, such as N,N'-bis(ethyl)spermine (BESpm) and N,N'-bis(ethyl)norspermine (BENSpm), have been among the most successful polyamine analogs developed as potential antitumor agents. These molecules are known to down-regulate polyamine biosynthesis, compete for transport, and strongly induce catabolic enzymes, leading to the depletion of natural polyamines. The substitution of larger alkyl groups has, in some cases, resulted in a reduction of activity, indicating an optimal size for substituents.

Table 1: Effect of Alkyl Chain Length on Properties of Polyamine Analogs

The following is an interactive data table based on research findings. You can sort the columns by clicking on the headers.

| Analog Series | Alkyl Chain Length | Observed Effect | Reference |

|---|---|---|---|

| HPG Analogs | Increasing Length (C3 to C9) | Increased nanoparticle size (173 nm to 626 nm) | |

| HPG Analogs | Increasing Length | >8-fold increase in anticancer activity | |

| Fatty-Acid Polyamines | Increasing Length (C4 to C10) | Decreased material density |

The nitrogen atoms are the key functional centers of polyamines. At physiological pH, they are protonated, rendering the molecules polycations. This positive charge is fundamental to their biological roles.

Hydrogen Bonding: Primary and secondary amines can act as hydrogen bond donors, while all amines can be acceptors. N-alkylation, such as in N-propyl-1,4-butanediamine, converts a primary amine to a secondary amine, changing its hydrogen bonding capacity and steric profile, which can significantly alter its binding characteristics.

Metabolic Stability: Substitution at the nitrogen atoms can influence the molecule's susceptibility to metabolic enzymes. For example, many effective analogs are poor substrates for catabolic enzymes like spermine (B22157) oxidase (SMOX), which contributes to their accumulation within the cell.

Comparative Analysis with Endogenous Polyamines (e.g., Spermidine (B129725), Spermine, Putrescine)

Understanding the differences between a synthetic analog like N-propyl-1,4-butanediamine and the endogenous polyamines—putrescine (1,4-butanediamine), spermidine, and spermine—is key to understanding its mechanism of action.

Functional Differences: The essential roles of spermidine and spermine in cell proliferation are well-established. They interact with a wide range of cellular components, stabilizing DNA and RNA structures and participating in protein synthesis. Synthetic analogs are often designed to be dysfunctional mimics. They can compete with natural polyamines for cellular uptake but cannot perform their vital functions. This competitive action leads to an effective depletion of the natural polyamines, causing a halt in cell growth.

Metabolic Fate: Endogenous polyamines are tightly regulated through a network of biosynthetic and catabolic enzymes, such as spermidine/spermine N1-acetyltransferase (SAT1). Many synthetic analogs are designed to be resistant to this catabolism. Furthermore, their accumulation can trigger feedback mechanisms, such as the induction of SAT1, which accelerates the breakdown of natural spermidine and spermine, further contributing to their depletion.

Table 2: Comparison of N-Propyl-1,4-Butanediamine with Endogenous Polyamines

The following is an interactive data table. You can sort the columns by clicking on the headers.

| Compound | Structure | Molecular Formula | No. of Nitrogen Atoms | Key Characteristic |

|---|---|---|---|---|

| Putrescine | H₂N-(CH₂)₄-NH₂ | C₄H₁₂N₂ | 2 | Diamine precursor |

| N-Propyl-1,4-Butanediamine | CH₃(CH₂)₂-NH-(CH₂)₄-NH₂ | C₇H₁₈N₂ | 2 | N-alkylated putrescine analog |

| Spermidine | H₂N-(CH₂)₃-NH-(CH₂)₄-NH₂ | C₇H₁₉N₃ | 3 | Essential triamine |

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Building Block in Polymer Synthesis

As a diamine, 1,4-Butanediamine, N-propyl- can function as a monomer in step-growth polymerization. The presence of both a primary and a secondary amine allows for the creation of polymers with unique architectures and properties.

Synthesis of Specialty Polymers and Resins

Diamines are fundamental reactants in the synthesis of polyamides and polyimides, classes of polymers known for their high performance and durability. The incorporation of 1,4-Butanediamine, N-propyl- into a polymer backbone, through reaction with dicarboxylic acids or their derivatives, can lead to the formation of specialty polyamides. The asymmetrical nature of the diamine, with its N-propyl substitution, can disrupt the regular packing of polymer chains, influencing the material's crystallinity and solubility.

Enhancement of Polymer Properties (e.g., flexibility, thermal stability)

The introduction of the N-propyl group along the polymer chain can enhance specific material properties. The alkyl group can increase the free volume and segmental motion of the polymer chains, which may lead to improved flexibility and a lower glass transition temperature compared to polymers made with its unsubstituted counterpart, 1,4-butanediamine. Furthermore, the structure of the diamine can influence the thermal stability of the resulting polymer, a critical factor for materials used in high-temperature applications.

Development of Polymer Additives and Modifiers

Beyond its role as a monomer, 1,4-Butanediamine, N-propyl- has potential applications as a polymer additive. Its amine groups can interact with polymer chains or other additives through hydrogen bonding or chemical reactions, modifying the bulk or surface properties of a material. Such modifications can be employed to improve dye uptake, enhance adhesion, or alter the surface energy of a polymer.

Applications in Cross-linking Reactions for Material Development

The two amine groups in 1,4-Butanediamine, N-propyl- make it a suitable candidate for use as a cross-linking agent or a curing agent for thermosetting polymers like epoxy resins. In these applications, the amine hydrogens react with epoxy groups to form a rigid, three-dimensional network. This cross-linking process is fundamental to the strength and durability of epoxy-based adhesives, coatings, and composites. Derivatives of 1,4-diaminobutane (B46682) have been recognized as valuable curing agents for epoxide resins. The choice of the specific diamine, including its substitution pattern, can influence the curing kinetics, pot life, and the final mechanical and thermal properties of the cured material.

Utilization as Structure-Directing Templates in Material Synthesis

In the synthesis of microporous materials such as zeolites, organic molecules are often used as organic structure-directing agents (OSDAs). These molecules guide the organization of inorganic precursors, like silica (B1680970) and alumina, into specific crystalline frameworks with well-defined pores and channels. Organic cations, including those containing n-propyl groups, have been investigated for their effectiveness as OSDAs. The size, shape, and charge distribution of the OSDA molecule are critical in determining the final zeolite structure. While specific studies on 1,4-Butanediamine, N-propyl- as an OSDA are not widely documented, its molecular structure suggests it could potentially direct the formation of novel zeolite frameworks.

Research on Polyamine-Containing Dendrimers

Research into polyamine-containing dendrimers is extensive, with a significant body of work focusing on their synthesis, characterization, and functionalization. These studies almost exclusively feature symmetrical diamines or other multifunctional molecules as the central core to ensure a uniform and predictable growth of the dendritic structure.

Detailed research findings on dendrimers typically include:

Synthesis and Characterization: Detailed descriptions of the step-wise synthesis process, including reaction conditions and purification methods. Characterization often involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and size exclusion chromatography to confirm the structure and monodispersity of each dendrimer generation.

Physicochemical Properties: Studies on the solubility, stability, and conformational behavior of the dendrimers in various solvents and pH conditions.

Surface Modification and Functionalization: A vast area of research is dedicated to modifying the surface amine groups of polyamine dendrimers to attach targeting ligands, drugs, or imaging agents for biomedical applications.

Applications: Exploration of their use as drug and gene delivery vectors, catalysts, nanoscale containers, and in the development of advanced materials.

A search for research specifically detailing the use of "1,4-Butanediamine, N-propyl-" as a building block in any of these aspects of dendrimer science did not yield any results. This suggests that this particular compound is not a standard or currently investigated component in the synthesis of polyamine-containing dendrimers. The asymmetry introduced by the N-propyl group may present synthetic challenges or result in dendrimers with less predictable structures and properties, potentially limiting its utility in this specific application.

Applications in Chemical Biology and Biotechnological Research

Molecular Probes for Studying DNA Structure and Function

While extensive research exists on the interaction of polyamines like spermidine (B129725) and spermine (B22157) with DNA, specific studies detailing the use of N-propyl-1,4-butanediamine as a molecular probe for DNA structure and function are not widely documented in publicly available literature. The general principle behind using polyamine analogues as DNA probes lies in their cationic nature at physiological pH, which facilitates interaction with the negatively charged phosphate (B84403) backbone of DNA. This interaction can influence DNA conformation, condensation, and stability. The introduction of an N-propyl group to the 1,4-butanediamine structure would alter its steric and hydrophobic properties compared to its parent compound, putrescine, potentially leading to modified DNA binding characteristics. Further research is required to fully elucidate the specific applications and advantages of N-propyl-1,4-butanediamine as a molecular probe in DNA studies.

Research on Ligand-Biomolecule Interactions (e.g., DNA, Proteins)

The study of interactions between small molecules and biological macromolecules is fundamental to understanding cellular processes and for drug development. Polyamines are known to interact with various biomolecules, including DNA and proteins, thereby modulating their functions. The N-propyl substituent on 1,4-butanediamine can influence its binding affinity and specificity towards different biomolecules. While specific research focusing solely on N-propyl-1,4-butanediamine's interactions is limited, the broader class of N-alkylated polyamines has been investigated. These studies often reveal that the nature of the alkyl group can significantly impact the binding thermodynamics and kinetics. It is plausible that the propyl group of N-propyl-1,4-butanediamine could engage in hydrophobic interactions within the binding pockets of proteins or the grooves of DNA, in addition to the electrostatic interactions mediated by the amino groups.

Bioconjugation Chemistry for Research Tool Development

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. The primary amino groups of N-propyl-1,4-butanediamine provide reactive sites for conjugation to other molecules, such as fluorescent dyes, affinity tags, or solid supports. This makes it a potential building block for the development of customized research tools. For instance, conjugating N-propyl-1,4-butanediamine to a fluorescent reporter could create a probe to visualize polyamine uptake or localization within cells. However, specific examples of N-propyl-1,4-butanediamine being used in bioconjugation chemistry for the development of research tools are not extensively reported in the current scientific literature.

Studies on Enzyme Inhibition Mechanisms (e.g., Polyamine Oxidases)

A significant area of research involving N-alkylated 1,4-butanediamine derivatives is the study of enzyme inhibition, particularly concerning polyamine oxidases (PAOs). These enzymes are crucial for polyamine catabolism.

Identification of Substrate Recognition Sites

By systematically modifying the structure of polyamine analogues like N-propyl-1,4-butanediamine and assessing their interaction with PAOs, researchers can gain insights into the architecture and chemical nature of the enzyme's active site. The binding affinity and inhibitory potency of a series of N-alkylated diamines can provide information about the size and hydrophobicity of the substrate-binding pocket. While direct studies on N-propyl-1,4-butanediamine are not abundant, research on similar compounds suggests that the alkyl chain length influences the interaction with the enzyme.

Exploration of Irreversible Inactivators

Some polyamine analogues have been developed as irreversible inhibitors of PAOs. These "suicide substrates" are recognized by the enzyme and, during the catalytic process, are converted into a reactive species that covalently binds to the enzyme, leading to its inactivation. While some N-alkenyl and N-alkynyl derivatives of 1,4-butanediamine have shown potential as irreversible inactivators, the specific role of N-propyl-1,4-butanediamine in this context is not well-established.

| Enzyme | Inhibitor Type | Significance of N-alkylation |

| Polyamine Oxidase (PAO) | Competitive / Irreversible | The length and nature of the N-alkyl group can influence binding affinity and the potential for irreversible inhibition. |

Research into Polyamine Biosynthesis Pathways in Model Organisms (e.g., plants)

Polyamines are essential for growth and development in plants and are involved in responses to various environmental stresses. The biosynthesis of polyamines in plants is a complex and tightly regulated process. In research, exogenous application of polyamines and their analogues can be used to study their physiological effects and to dissect the signaling pathways they are involved in.

Investigation of Biosynthetic Enzyme Activity

There is a lack of specific research on the use of 1,4-Butanediamine, N-propyl- in the investigation of biosynthetic enzyme activity. Studies on biosynthetic enzymes in the polyamine pathway, such as ornithine decarboxylase and arginine decarboxylase, focus on the synthesis of putrescine. mdpi.combiorxiv.orggoogle.com Similarly, enzymes like spermidine synthase are studied in the context of their natural substrates, putrescine and decarboxylated S-adenosylmethionine. nih.gov

No studies were identified that utilize 1,4-Butanediamine, N-propyl- as a substrate, inhibitor, or product to investigate the activity of any known biosynthetic enzyme. Therefore, its application in this specific area of biotechnological research remains undocumented.

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways for N-Propyl-1,4-Butanediamine

The development of efficient and innovative synthetic routes to N-propyl-1,4-butanediamine is a primary area of future research. While traditional methods for synthesizing N-alkylated amines, such as reductive amination and direct alkylation of amines with alkyl halides, are established, there is a continuous need for more sustainable and atom-economical approaches. masterorganicchemistry.com

Future research could focus on catalytic methodologies that minimize waste and enhance yield. One promising avenue is the use of transition-metal catalysts for the direct N-alkylation of 1,4-butanediamine (putrescine) with propylating agents. Another area of interest is the enzymatic synthesis of N-propyl-1,4-butanediamine, which could offer high selectivity and environmentally benign reaction conditions. The exploration of one-pot multicomponent reactions also presents an opportunity to streamline the synthesis process, improving efficiency and reducing purification steps.

A key strategy in the synthesis of related compounds involves the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity and allow for selective functionalization. nbinno.comchemimpex.com N-Boc-1,4-butanediamine is a versatile intermediate that facilitates the synthesis of complex molecules. nbinno.comchemimpex.com Future work could explore the development of novel protecting group strategies tailored for the synthesis of N-propyl-1,4-butanediamine and its derivatives.

Table 1: Potential Synthetic Strategies for N-Propyl-1,4-Butanediamine

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic N-Alkylation | High efficiency, atom economy, reduced waste. | Development of novel catalysts, optimization of reaction conditions. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

| Multicomponent Reactions | Increased efficiency, reduced purification steps. | Design of novel one-pot reaction cascades. |

| Advanced Protecting Group Chemistry | Precise control over reactivity and regioselectivity. | Development of novel and orthogonal protecting groups. |

Advanced Functionalization for Tailored Applications

The functionalization of N-propyl-1,4-butanediamine is a critical step in tailoring its properties for specific applications, particularly in medicinal chemistry and materials science. The introduction of various functional groups can modulate the compound's biological activity, solubility, and material properties.

In the context of drug design, the N-propyl group can be a key determinant of a molecule's interaction with biological targets. Future research should explore the synthesis of a diverse library of N-propyl-1,4-butanediamine derivatives with modifications at the propyl chain and the other amino group. This could involve the introduction of aromatic rings, heterocyclic systems, and other pharmacophoric features to enhance binding affinity and selectivity for specific receptors or enzymes.

In materials science, N-propyl-1,4-butanediamine can serve as a versatile building block for the creation of advanced polymers and functional materials. nbinno.comnbinno.com Its diamine structure allows it to be incorporated into polyamides, polyurethanes, and other polymers. nbinno.comnbinno.com Future work could focus on the synthesis of polymers containing N-propyl-1,4-butanediamine to create materials with tailored thermal, mechanical, and chemical properties. The ability to deprotect the second amine after polymerization opens up avenues for creating functionalized polymers for applications such as drug delivery and biocompatible coatings. nbinno.comnbinno.com

In-depth Mechanistic Studies of Biomolecular Interactions

Understanding the interactions of N-propyl-1,4-butanediamine with biomolecules at a molecular level is crucial for elucidating its biological functions and for the rational design of new therapeutic agents. Polyamines are known to interact with negatively charged macromolecules such as DNA, RNA, and proteins. rsc.org

Future research should employ a combination of biophysical techniques, such as isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography, to characterize the binding thermodynamics and structural basis of these interactions. Investigating how the N-propyl group influences the binding affinity and specificity of 1,4-butanediamine for different DNA and RNA structures will be of particular importance.

Furthermore, mechanistic studies should explore the effects of N-propyl-1,4-butanediamine on enzyme activity. As an analog of naturally occurring polyamines, it may act as a substrate, inhibitor, or modulator of enzymes involved in polyamine metabolism. Detailed kinetic and structural studies will be necessary to understand these potential roles.

Integration into Supramolecular Assemblies

The self-assembly of molecules into well-defined supramolecular structures is a rapidly growing field with applications in nanotechnology, materials science, and medicine. The bifunctional nature of N-propyl-1,4-butanediamine, with its two amine groups, makes it an attractive candidate for the construction of supramolecular assemblies through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and host-guest chemistry.

Future research could explore the use of N-propyl-1,4-butanediamine as a building block for the creation of novel supramolecular polymers, gels, and nanoparticles. By derivatizing the amine groups with recognition motifs, it should be possible to direct the self-assembly process and control the morphology and properties of the resulting structures.

The integration of N-propyl-1,4-butanediamine into host-guest systems is another promising area. For example, it could be encapsulated within macrocyclic hosts like cyclodextrins or cucurbiturils to modulate its properties and control its release. Such systems could have applications in drug delivery and sensing.

Computational Design of Enhanced N-Propyl-1,4-Butanediamine Analogs

Computational modeling and in silico design are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. nih.govresearchgate.netmdpi.comnih.gov In the context of N-propyl-1,4-butanediamine, computational methods can be used to predict the binding of its analogs to biological targets, guide the design of new synthetic targets, and understand the structure-activity relationships.

Future research should leverage molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to design novel N-propyl-1,4-butanediamine analogs with enhanced biological activity. For instance, these methods can be used to predict which functional groups, when introduced into the molecule, will lead to improved binding to a specific protein target. nih.govresearchgate.netmdpi.comnih.gov

Q & A

Basic Synthesis and Characterization

Q: What are the established methods for synthesizing N-propyl-1,4-butanediamine, and how is its structural integrity validated? A: N-propyl-1,4-butanediamine can be synthesized via alkylation of 1,4-butanediamine with propyl halides under controlled pH and temperature conditions. describes a homologation approach using propyl groups, yielding high-purity products. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR) to confirm amine proton environments and carbon backbone integrity, as demonstrated in for similar diamine derivatives. Mass spectrometry (MS) further corroborates molecular weight, while infrared (IR) spectroscopy identifies characteristic N–H and C–N stretches .

Role in Biological Systems (Advanced)

Q: How do structural modifications of 1,4-butanediamine, such as N-propylation, influence its interaction with eukaryotic enzymes like GPI-PLC? A: Polyamine derivatives like spermidine (N-(3-aminopropyl)-1,4-butanediamine) activate GPI-PLC by adopting specific three-dimensional conformations that interact with the enzyme’s active site, as shown in . N-propylation may alter steric and electronic properties, affecting binding affinity. Researchers should compare enzymatic activity assays (e.g., fluorescence-based kinetics) of N-propyl derivatives with unmodified 1,4-butanediamine to assess functional differences .

Analytical Methods for Structural Elucidation

Q: What advanced spectroscopic techniques resolve the crystal structures of N-propyl-1,4-butanediamine complexes? A: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. and detail protocols for SC-XRD data collection (e.g., using Oxford Diffraction Gemini systems) and refinement (via JANA2006 software). Key parameters include atomic displacement factors (Ų) and hydrogen-bond geometries. For non-crystalline samples, high-resolution MS and 2D NMR (COSY, HSQC) provide complementary data .

Contradictory Data in Enzyme Activation Studies

Q: Why do some polyamines (e.g., spermidine) activate GPI-PLC, while 1,4-butanediamine alone does not? A: highlights that activation requires specific spatial arrangements of amino groups, not merely their presence. For example, spermidine’s 3-aminopropyl extension enables multidentate interactions. Researchers should conduct molecular docking simulations and mutagenesis studies to map critical binding residues and validate hypotheses .

Applications in Plant Physiology (Advanced)

Q: How does exogenous 1,4-butanediamine application modulate stress responses or post-harvest fruit physiology? A: demonstrates that 1,4-butanediamine (putrescine) delays tomato ripening by inhibiting ethylene synthesis. Experimental protocols involve infiltrating fruits with 1 mg of the compound and monitoring firmness, ethylene production, and polyamine levels via HPLC. In stress studies ( ), barley exposed to chromium showed elevated 1,4-butanediamine as a stress biomarker, quantifiable by GC-MS .

Solubility and Physical Property Modeling

Q: How can researchers experimentally determine and model the solubility of 1,4-butanediamine in aqueous solutions? A: outlines gravimetric and viscometric methods. For example, N₂O solubility in 1,4-butanediamine solutions is measured at 298.15–333.15 K using a stirred-cell reactor. Density and viscosity data are fitted to semi-empirical models (e.g., Redlich-Kister equations) to predict behavior under varying concentrations and temperatures .

Dendrimer Synthesis (Advanced)

Q: What methodologies enable the synthesis of branched polyamines using 1,4-butanediamine as a core? A: and describe iterative alkylation with 3-aminopropyl groups to generate tetra-branched dendrimers. For example, N,N,N',N'-tetrakis(3-aminopropyl)-1,4-butanediamine (DAB-AM-4) is synthesized via Michael addition, with purity confirmed by ¹H-NMR and elemental analysis. Applications include drug delivery and catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.